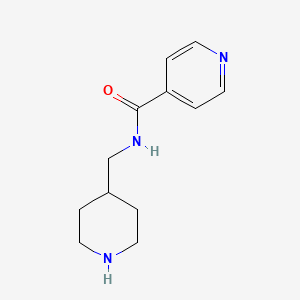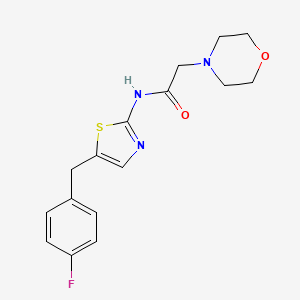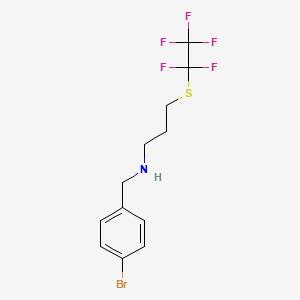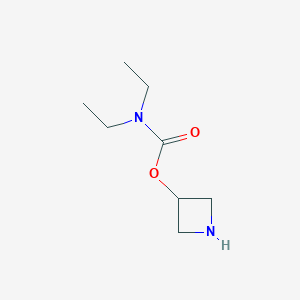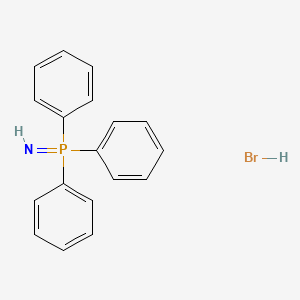
Triphenylphosphine imide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylphosphine imide hydrobromide is a chemical compound that combines the properties of triphenylphosphine, imide, and hydrobromide. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is particularly valued for its ability to act as a source of hydrogen bromide in organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylphosphine imide hydrobromide can be synthesized through the reaction of triphenylphosphine with hydrobromic acid. The reaction typically involves the following steps:
- Dissolving triphenylphosphine in an appropriate solvent such as dichloromethane.
- Adding hydrobromic acid to the solution under controlled temperature conditions.
- Allowing the reaction to proceed until the formation of this compound is complete.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process generally follows the same principles as laboratory synthesis but is optimized for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Triphenylphosphine imide hydrobromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions typically involve polar solvents and moderate temperatures.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Various reduced organic compounds.
Substitution: Substituted phosphonium salts.
Scientific Research Applications
Triphenylphosphine imide hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and as a source of hydrogen bromide.
Biology: Employed in the synthesis of biologically active molecules and as a catalyst in biochemical reactions.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of triphenylphosphine imide hydrobromide involves its ability to donate hydrogen bromide in chemical reactions. This donation facilitates various transformations, such as the formation of brominated compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine hydrobromide: Similar in structure but lacks the imide group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Triphenylphosphine imide: Lacks the hydrobromide component.
Uniqueness
Triphenylphosphine imide hydrobromide is unique due to its combined properties of triphenylphosphine, imide, and hydrobromide. This combination allows it to participate in a broader range of chemical reactions and makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C18H17BrNP |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
imino(triphenyl)-λ5-phosphane;hydrobromide |
InChI |
InChI=1S/C18H16NP.BrH/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,19H;1H |
InChI Key |
GVTJMFRGMWXNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


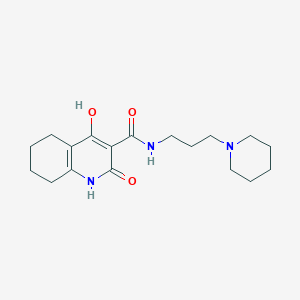
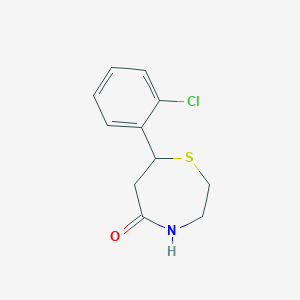

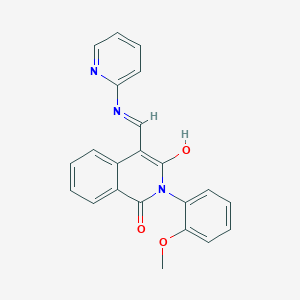
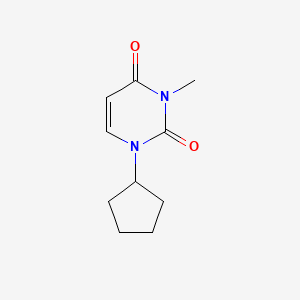
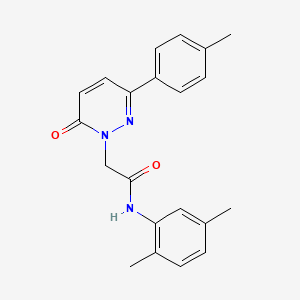
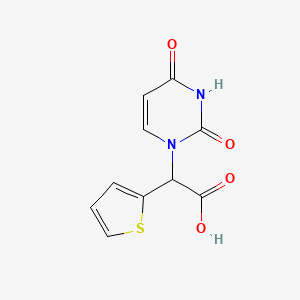

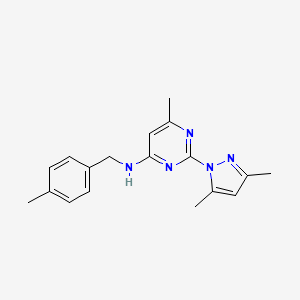
![4-methoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B14874886.png)
